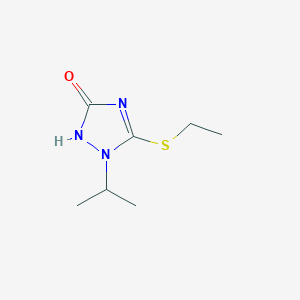
5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of ethylsulfanyl derivatives with isopropyl hydrazine and carbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit fungal cell wall synthesis, leading to its antifungal activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A parent compound with a similar core structure but lacking the ethylsulfanyl and isopropyl groups.
5-(Methylsulfanyl)-1-(propan-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one: A similar compound with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Eigenschaften
CAS-Nummer |
55375-82-1 |
|---|---|
Molekularformel |
C7H13N3OS |
Molekulargewicht |
187.27 g/mol |
IUPAC-Name |
3-ethylsulfanyl-2-propan-2-yl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C7H13N3OS/c1-4-12-7-8-6(11)9-10(7)5(2)3/h5H,4H2,1-3H3,(H,9,11) |
InChI-Schlüssel |
DIHVEGJHGVEEMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC(=O)NN1C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



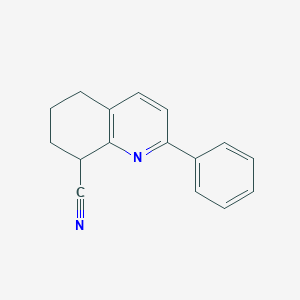
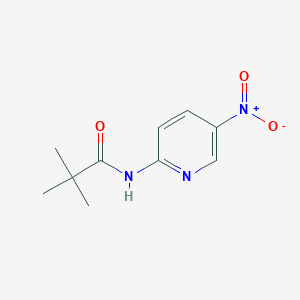
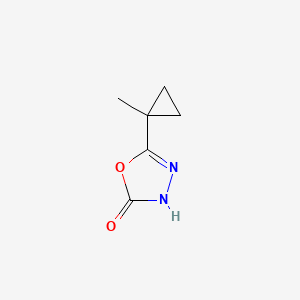

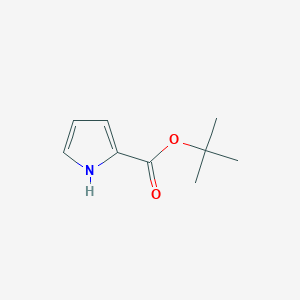
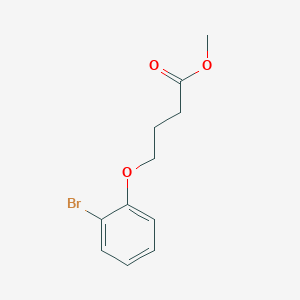
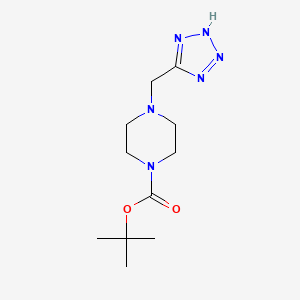




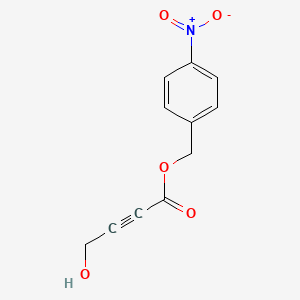
![2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol](/img/structure/B8721645.png)
